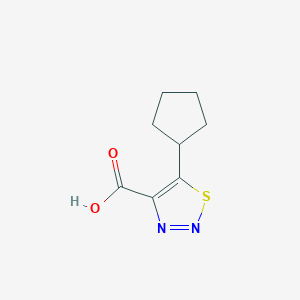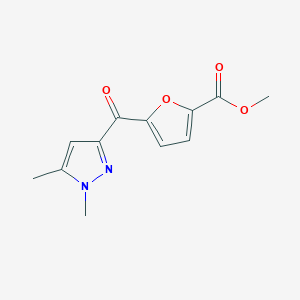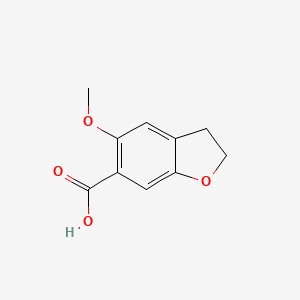
5-Methoxy-2,3-dihydrobenzofuran-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2,3-dihydrobenzofuran-6-carboxylic acid is a compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 5-position and a carboxylic acid group at the 6-position of the dihydrobenzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3-dihydrobenzofuran-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This process typically involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysis and other advanced techniques can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2,3-dihydrobenzofuran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The methoxy and carboxylic acid groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
5-Methoxy-2,3-dihydrobenzofuran-6-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2,3-dihydrobenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The methoxy and carboxylic acid groups play a crucial role in its binding affinity and specificity towards target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-2,3-dihydrobenzofuran: Lacks the carboxylic acid group, which may affect its biological activity and solubility.
6-Carboxy-2,3-dihydrobenzofuran: Lacks the methoxy group, which may influence its chemical reactivity and pharmacological properties.
5-Hydroxy-2,3-dihydrobenzofuran-6-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, potentially altering its biological activity and chemical stability.
Uniqueness
5-Methoxy-2,3-dihydrobenzofuran-6-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential therapeutic applications .
Propriétés
Formule moléculaire |
C10H10O4 |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
5-methoxy-2,3-dihydro-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C10H10O4/c1-13-9-4-6-2-3-14-8(6)5-7(9)10(11)12/h4-5H,2-3H2,1H3,(H,11,12) |
Clé InChI |
KRCDWBXSSUZQMN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CCO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridine](/img/structure/B15056824.png)
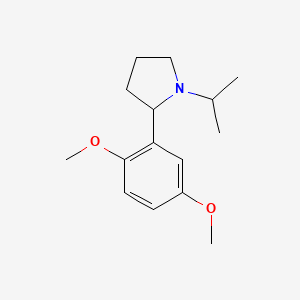
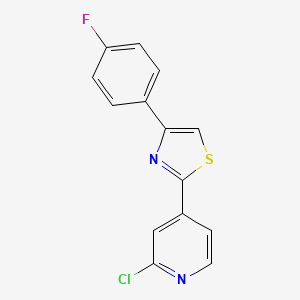
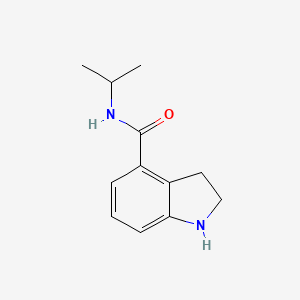
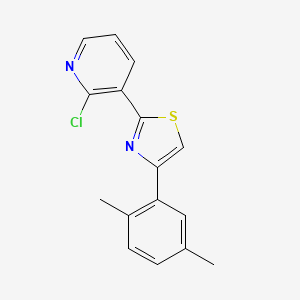
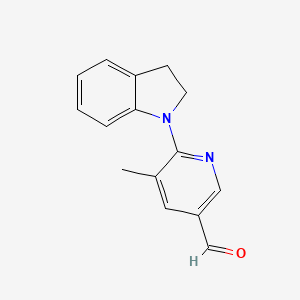
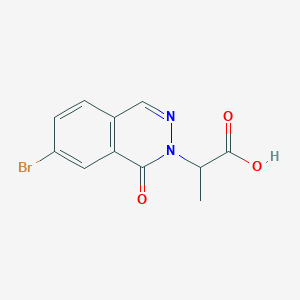
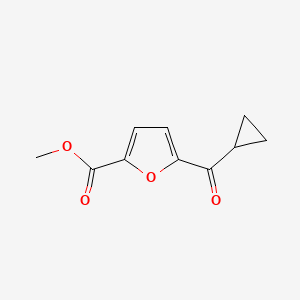
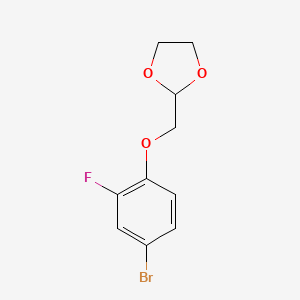

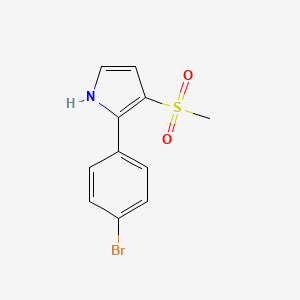
![7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15056888.png)
